molecular formula C7H12BrN3O2S B8573358 4-bromo-5-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide

4-bromo-5-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Cat. No. B8573358
M. Wt: 282.16 g/mol
InChI Key: CNKPFPWSETVGBM-UHFFFAOYSA-N
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Patent
US08691828B2

Procedure details

To a stirred solution of 5-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide (19.8 g, 97 mmol) in THF (300 mL) was added 1-bromopyrrolidine-2,5-dione (20.8 g, 117 mmol). The mixture was stirred for 2 h at 50° C. The mixture was concentrated under reduced pressure, and the residue was poured into saturated aqueous NaHCO3. Extraction with EtOAc, washing with brine, drying over MgSO4, filtration and concentration under reduced pressure gave a yellow oil. This residue was purified by column chromatography (Purif, silica gel, hexane to 50:50 hexane/EtOAc) to afford the title compound (26.2 g, 95%) as a yellow oil:
Name
5-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:7]([S:8]([N:11]([CH3:13])[CH3:12])(=[O:10])=[O:9])[N:6]=[CH:5][CH:4]=1)[CH3:2].[Br:14]N1C(=O)CCC1=O>C1COCC1>[Br:14][C:4]1[CH:5]=[N:6][N:7]([S:8]([N:11]([CH3:13])[CH3:12])(=[O:10])=[O:9])[C:3]=1[CH2:1][CH3:2]

Inputs

Step One
Name
5-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide
Quantity
19.8 g
Type
reactant
Smiles
C(C)C1=CC=NN1S(=O)(=O)N(C)C
Name
Quantity
20.8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was poured into saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
Extraction with EtOAc
WASH
Type
WASH
Details
washing with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over MgSO4, filtration and concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a yellow oil
CUSTOM
Type
CUSTOM
Details
This residue was purified by column chromatography (Purif, silica gel, hexane to 50:50 hexane/EtOAc)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=NN(C1CC)S(=O)(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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